
The Role of Vps34 in Autophagy: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mivorilaner

Cat. No.: B12429103 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Vacuolar protein sorting 34 (Vps34) is a central player in the cellular process of autophagy, a

critical mechanism for the degradation and recycling of cellular components to maintain

homeostasis. As the sole member of the class III phosphoinositide 3-kinase (PI3K) family,

Vps34's primary function is to phosphorylate phosphatidylinositol (PI) to generate

phosphatidylinositol 3-phosphate (PI(3)P). This phospholipid serves as a crucial signaling

molecule for the initiation and progression of autophagy, particularly in the nucleation of the

autophagosome. Vps34 functions within distinct multi-protein complexes, the composition of

which dictates its subcellular localization and specific role. The core autophagy-initiating

complex, known as Complex I, is a key regulatory hub, integrating upstream nutrient and

energy-sensing signals to control autophagic flux. Due to its critical role, Vps34 has emerged

as a significant therapeutic target for a range of diseases, including cancer and

neurodegenerative disorders. This guide provides an in-depth overview of Vps34's function in

autophagy, its regulatory mechanisms, quantitative data on its activity, and detailed protocols

for its study.

Vps34: The Core of the Autophagy Initiation
Machinery
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Vps34 is the catalytic subunit of the class III PI3K complex, which is essential for the initial

stages of autophagosome formation[1]. Its kinase activity produces PI(3)P on the surface of

membranes, which then acts as a docking site for proteins containing PI(3)P-binding domains,

such as FYVE or PX domains[2]. This recruitment is a critical step in the formation of the

phagophore, the precursor to the autophagosome[1].

The Two Faces of Vps34: Complex I and Complex II
In mammalian cells, Vps34 exists in two primary, mutually exclusive complexes that share a

core of Vps34, Vps15 (a regulatory scaffold protein), and Beclin 1 (a key autophagy-related

protein)[1][3].

Complex I (The Pro-Autophagy Complex): This complex is defined by the presence of the

autophagy-specific protein ATG14L (Autophagy Related 14 Like). ATG14L is crucial for

localizing the complex to the site of autophagosome formation, such as the endoplasmic

reticulum, and enhances the lipid kinase activity of Vps34. The activity of Complex I is

essential for the initiation of autophagy.

Complex II (The Endocytic Complex): In this complex, ATG14L is replaced by UVRAG (UV

Radiation Resistance Associated Gene). Complex II is primarily involved in endocytic

trafficking and the maturation of autophagosomes, specifically their fusion with lysosomes.

Upstream Regulation of Vps34 Complex I
The activity of the pro-autophagic Vps34 Complex I is tightly controlled by upstream signaling

pathways that sense the nutrient and energy status of the cell. The primary regulators are

mTORC1, AMPK, and ULK1.

mTORC1 (Mechanistic Target of Rapamycin Complex 1): In nutrient-rich conditions,

mTORC1 is active and suppresses autophagy by directly phosphorylating ATG14L. This

phosphorylation inhibits the kinase activity of the Vps34 complex, thus preventing the

initiation of autophagy. Upon nutrient starvation, mTORC1 is inactivated, lifting this inhibition.

AMPK (AMP-activated Protein Kinase): Under conditions of low energy (high AMP/ATP

ratio), such as glucose starvation, AMPK is activated. AMPK promotes autophagy through a

dual mechanism of regulating the Vps34 complex. It directly phosphorylates Beclin 1 at

Serine 91 and 94, which activates the pro-autophagic Vps34 Complex I. Concurrently, AMPK
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can phosphorylate Vps34 at Threonine 163 and Serine 165 in non-autophagic complexes,

which inhibits their activity. The presence of ATG14L in Complex I prevents this inhibitory

phosphorylation of Vps34, ensuring a specific activation of the pro-autophagic complex.

ULK1 (Unc-51 Like Autophagy Activating Kinase 1): As a direct downstream target of

mTORC1, ULK1 is active when mTORC1 is inhibited. Active ULK1 promotes autophagy by

phosphorylating components of the Vps34 complex. ULK1 phosphorylates Beclin 1 at Serine

14, which enhances Vps34 kinase activity. ULK1 also phosphorylates ATG14L at Serine 29,

further promoting the activity of the complex and the production of PI(3)P.
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Quantitative Data on Vps34 Function
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Effects of Vps34 Inhibition/Deletion on Autophagy
Markers
Inhibition or genetic deletion of Vps34 blocks the initiation of autophagy. This leads to a failure

in forming autophagosomes and a subsequent blockage of autophagic flux. As a result, key

autophagy-related proteins accumulate within the cell. The most commonly measured markers

are LC3-II (the lipidated form of LC3 associated with autophagosome membranes) and

p62/SQSTM1 (an autophagy receptor that is normally degraded during the process).

Condition
Effect on LC3-
II

Effect on
p62/SQSTM1

Interpretation References

Vps34

Knockout/Knock

down

Increased levels Increased levels

Blocked

autophagic flux

at an early stage

Treatment with

Vps34 Inhibitor
Increased levels Increased levels

Blocked

autophagic flux

at an early stage

Starvation +

Bafilomycin A1

Further increase

in LC3-II

Further increase

in p62

Indicates

ongoing

autophagosome

formation that is

blocked from

degradation

Vps34 Knockout

+ Bafilomycin A1

No further

increase in LC3-

II

No further

increase in p62

Demonstrates

that the initial

accumulation is

due to a block in

formation, not

degradation

Potency of Vps34 Small-Molecule Inhibitors
Several small-molecule inhibitors have been developed to target the ATP-binding pocket of

Vps34. These are invaluable tools for studying its function and have therapeutic potential.
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Inhibitor IC50 (in vitro) Selectivity Profile References

SAR405 1.2 nM

Highly selective for

Vps34 over other

PI3K classes and

mTOR.

VPS34-IN-1 25 nM
Highly selective for

Vps34.

PIK-III ~17 nM

Highly selective for

Vps34 over other

PI3Ks.

3-Methyladenine (3-

MA)
Varies

Broad-spectrum PI3K

inhibitor, not specific

to Vps34.

Wortmannin Varies

Broad-spectrum PI3K

inhibitor, not specific

to Vps34.

Spautin-1
740 nM (cellular

assay)

Indirectly inhibits

Vps34 by promoting

Beclin 1 degradation.

Key Experimental Protocols
In Vitro Vps34 Kinase Assay
This assay directly measures the ability of Vps34 to phosphorylate its lipid substrate,

phosphatidylinositol (PI).

Principle: Immunoprecipitated Vps34 complexes or recombinant Vps34 are incubated with PI

liposomes and radiolabeled ATP (³²P-γATP). The resulting radiolabeled PI(3)P is then

separated from unincorporated ATP by thin-layer chromatography (TLC) and visualized by

autoradiography.

Detailed Methodology:
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Immunoprecipitation (IP) of Vps34 Complex:

Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1

mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors).

Incubate the cleared lysate with an antibody against a component of the complex (e.g.,

anti-Beclin 1, anti-ATG14L) overnight at 4°C.

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

Wash the beads extensively with lysis buffer to remove non-specific binders.

Kinase Reaction:

Resuspend the beads in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM

MgCl₂, 1 mM DTT).

Add PI liposomes (substrate, typically 0.1 mg/ml) and ATP mix (50 µM cold ATP, and 5-10

µCi ³²P-γATP).

Incubate at 30°C for 15-30 minutes with gentle shaking.

Lipid Extraction and TLC:

Stop the reaction by adding 1M HCl.

Extract the lipids using a chloroform:methanol mixture.

Centrifuge to separate the phases and collect the lower organic phase containing the

lipids.

Spot the extracted lipids onto a pre-treated silica TLC plate.

Develop the TLC plate in a chamber with a solvent system (e.g.,

chloroform:methanol:water:ammonium hydroxide).

Detection:
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Dry the TLC plate and expose it to a phosphor screen or X-ray film.

Quantify the radiolabeled PI(3)P spot using densitometry. Normalize the signal to the

amount of Vps34 protein in the IP, as determined by Western blot.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Vps34 Complex Preparation

2. Kinase Reaction

3. Analysis

Cell Lysate

Immunoprecipitation
(e.g., anti-Beclin 1)

Vps34 Complex
on Beads

Add Substrates:
- PI Liposomes

- ³²P-γATP

Incubate at 30°C

Lipid Extraction

Thin-Layer
Chromatography (TLC)

Autoradiography &
Quantification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12429103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunofluorescence for LC3 Puncta
This method visualizes the formation of autophagosomes by detecting the relocalization of LC3

to punctate structures.

Principle: Upon autophagy induction, cytosolic LC3-I is lipidated to LC3-II and recruited to the

autophagosome membrane, appearing as distinct dots or "puncta" when visualized by

fluorescence microscopy. To measure autophagic flux (the rate of autophagosome

degradation), cells are often treated with a lysosomal inhibitor like Bafilomycin A1, which blocks

the degradation of autophagosomes and causes LC3 puncta to accumulate.

Detailed Methodology:

Cell Culture and Treatment:

Grow cells on glass coverslips.

Induce autophagy (e.g., by starvation in EBSS medium for 2 hours). For flux

measurements, treat a parallel set of cells with Bafilomycin A1 (e.g., 100 nM) for the final 2

hours of starvation.

Fixation and Permeabilization:

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilize the cells with a solution containing a mild detergent, such as 50 µg/ml

digitonin or 0.1% Triton X-100 in PBS, for 5-10 minutes.

Immunostaining:

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.

Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B, 1:200 dilution) in

blocking buffer for 1 hour at room temperature.

Wash three times with PBS.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-

rabbit, 1:1000 dilution) for 1 hour in the dark.

Counterstain nuclei with DAPI, if desired.

Imaging and Analysis:

Mount the coverslips on microscope slides.

Image using a fluorescence or confocal microscope.

Quantify the number of LC3 puncta per cell. An increase in puncta upon starvation, and a

further increase with Bafilomycin A1, indicates active autophagic flux.

Western Blot for LC3 and p62
This biochemical assay quantifies the levels of key autophagy marker proteins.

Principle: The conversion of LC3-I (16 kDa) to LC3-II (14 kDa) and the degradation of p62 are

measured by immunoblotting. An increased LC3-II/LC3-I ratio and decreased p62 levels

indicate autophagy activation. A block in autophagy, such as with Vps34 inhibition, leads to an

accumulation of both LC3-II and p62.

Detailed Methodology:

Sample Preparation:

Lyse cells in RIPA buffer supplemented with protease inhibitors.

Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel to resolve

LC3-I and LC3-II. A separate, lower percentage gel (e.g., 10%) can be run for p62 (62

kDa) and a loading control like actin or GAPDH.

Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies (e.g., rabbit anti-LC3B, 1:1000; mouse anti-p62, 1:1000;

mouse anti-actin, 1:5000) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash three times with TBST.

Detection and Quantification:

Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to

the loading control.

Conclusion
Vps34 is an indispensable component of the autophagy machinery, acting as the catalytic

engine for the production of PI(3)P, the foundational signal for autophagosome nucleation. Its

activity is exquisitely regulated through its incorporation into distinct protein complexes and by

a network of upstream kinases that sense the metabolic state of the cell. The central role of

Vps34 Complex I in initiating autophagy has made it a prime target for therapeutic intervention

in diseases characterized by aberrant autophagic activity. A thorough understanding of its

biochemical function and regulatory pathways, facilitated by the experimental approaches

detailed in this guide, is crucial for researchers and drug developers aiming to modulate this

fundamental cellular process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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